Flurenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-hydroxyfluorene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,17H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAMYUGOODKVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075029 | |
| Record name | 9-Hydroxy-9H-fluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-69-6 | |
| Record name | Flurenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Flurecol [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97576 | |
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| Record name | 9H-Fluorene-9-carboxylic acid, 9-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Hydroxy-9H-fluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flurenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FLURECOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TKT65AM8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectories and Conceptual Evolution of Flurenol Within Plant Growth Regulation Science
Evolution of Plant Hormone and Plant Growth Regulator Research
The conceptualization of internal substances governing plant growth dates back to the mid-19th century. Around 1860, German botanist Julius Sachs postulated the existence of specific organ-forming substances produced in leaves and transported downwards to initiate root formation hasancelik.web.tr. However, the true genesis of plant hormone research is often attributed to the meticulous experiments of Charles Darwin and his son Francis Darwin. In their 1880 publication, "The Power of Movement in Plants," they detailed observations of canary grass coleoptiles bending towards light (phototropism), concluding that a transmittable "influence" from the coleoptile tip was responsible for this growth response hasancelik.web.trlainco.comresearchgate.netnih.govmaxapress.comannualreviews.org.
This foundational work paved the way for Frits W. Went, a Dutch biologist, who successfully isolated the active substance responsible for cell elongation from oat coleoptiles in 1928, naming it auxin hasancelik.web.trnih.govherts.ac.ukresearchgate.net. Went, along with Kenneth V. Thimann, later coined the term "phytohormone" in their 1937 book herts.ac.ukresearchgate.netsemanticscholar.org.
Following auxin, other major classes of plant hormones were subsequently discovered and characterized:
Gibberellins (B7789140) (GAs): Their discovery originated in Japan in the late 19th and early 20th centuries, when researchers, including E. Kurosawa (1926), investigated the "Bakanae" (foolish seedling) disease in rice, caused by the fungus Gibberella fujikuroi. This fungus produced a substance that induced abnormal elongation. Yabuta and Sumiki isolated crystalline substances they named gibberellins A and B in 1938. Later, in 1958, J. MacMillan and P.J. Suter provided the first definitive evidence of gibberellins occurring naturally in higher plants by isolating gibberellin A1 from runner bean seeds hasancelik.web.trresearchgate.netwikipedia.orgslideshare.netsemanticscholar.orgthepharmajournal.combioline.org.br.
Cytokinins: The search for factors stimulating cell division led to the discovery of cytokinins. G. Haberlandt (1913) observed a diffusible factor in vascular tissues that stimulated cell division, and Johannes Van Overbeek (1941) found similar activity in coconut milk. In 1955, Folke Skoog and Carlos Miller isolated kinetin, an adenine (B156593) derivative, from autoclaved herring sperm DNA, noting its potent ability to promote cell division. The first naturally occurring cytokinin, zeatin, was isolated from immature corn kernels by C.O. Miller and D.S. Letham in the early 1960s hasancelik.web.trscialert.netswst.orgmdpi.comherts.ac.ukeuropa.eu.
Abscisic Acid (ABA): Identified in the early 1960s, ABA was initially discovered by two independent research groups. Frederick T. Addicott and Larry A. Davis (1963) isolated "abscisin I" and "abscisin II" (which became ABA) while studying cotton fruit abscission. Concurrently, P.F. Wareing and his colleagues (1963) isolated a dormancy-inducing substance from birch leaves, naming it "dormin." It was later confirmed that abscisin II and dormin were chemically identical, and the name abscisic acid was formally adopted in 1967 researchgate.netnih.govnih.govresearchgate.netresearchgate.net.
Ethylene (B1197577): The practical use of ethylene for fruit ripening dates back to ancient civilizations, such as Egyptians gashing figs and Chinese burning incense. Scientifically, Dimitry Neljubow (1901) identified ethylene as the active component in coal gas causing the "triple response" (inhibition of stem elongation, stem thickening, and horizontal growth) in pea seedlings. R. Gane (1934) later provided chemical proof that plants themselves produce ethylene lainco.com.
These discoveries established the major classes of plant hormones, which are naturally produced within plants and regulate growth and development at very low concentrations hasancelik.web.trresearchgate.net. Alongside these endogenous hormones, synthetic compounds known as plant growth regulators (PGRs) were developed to mimic or modify these natural processes, offering tools for both scientific research and agricultural applications hasancelik.web.trlainco.comresearchgate.net.
Discovery and Early Characterization of Morphactins
Morphactins represent a distinct class of synthetic plant growth regulators characterized by their unique effects on plant morphogenesis. These compounds, chemically identified as derivatives of fluorene-9-carboxylic acids, were synthesized and developed in the research laboratories of E. Merck AG, Darmstadt, around 1960 researchgate.netresearchgate.netswst.orgnih.gov. The first reports on these novel regulators were published by G. Schneider in 1964 researchgate.netnih.gov.
A defining characteristic of morphactins is their systemic action within the plant. Unlike auxins, which exhibit strict polar transport, morphactins are transported both basipetally (downward) and acropetally (upward) after uptake through seeds, leaves, or roots researchgate.net. This non-polar transport mechanism contributes to their widespread and often profound effects on plant development.
Early characterization revealed that morphactins inhibit and modify plant growth and development, particularly new growth researchgate.net. Their morphogenetic effects were noted to be similar to those previously described for known auxin transport inhibitors like 2,3,5-triiodobenzoic acid (TIBA) and N-(1-naphthyl)phthalamic acid (NPA) researchgate.netwikipedia.org. This similarity led to their characterization as specific inhibitors of auxin polar transport wikipedia.org. By interfering with auxin distribution, morphactins disrupt various auxin-mediated processes, including photo- and gravitropic responses, where differential auxin distribution is crucial for differential cell elongation wikipedia.orgnih.gov.
Morphactins are generally considered non-toxic across a wide range of concentrations, and their action is described as slow and systemic nih.gov. In higher concentrations, they inhibit new growth, while lower concentrations can have transient effects on morphogenesis nih.gov. This class of compounds, including Flurenol, provided researchers with a powerful tool to investigate the intricate balance of plant hormones and their roles in shaping plant form.
This compound's Introduction and Historical Research Milestones
This compound (9-hydroxyfluorene-9-carboxylic acid) is a prominent member of the morphactin group of plant growth regulators. Its chemical structure is C14H10O3, and it is identified by CAS Registry Number 467-69-6 and PubChem CID 10087. Derivatives such as This compound-butyl (B166871) and this compound-methyl are also known.
This compound's introduction into plant growth regulation research marked a significant milestone due to its unique mechanism as an auxin transport inhibitor. Historical research highlights its capacity to profoundly alter plant architecture and development. By the mid-1970s, "the flurenols" were recognized as effective growth inhibitors.
Key historical research findings and their implications include:
Inhibition of Terminal Growth and Alteration of Geotropism: this compound acts by inhibiting terminal bud growth. This effect often leads to alterations in geotropic responses, can cause axillary bud break, induce early leaf loss, and reduce stem elongation in various plants. This property made morphactins, including this compound, valuable for controlling plant height and branching patterns.
Impact on Auxin Transport: Early studies indicated that morphactins, including this compound, primarily affect the auxin system by reducing the polarity of indole-3-acetic acid (IAA) transport mdpi.com. This interference with the directional flow of auxin is central to understanding their diverse morphogenetic effects.
Effects on Chrysanthemum Morifolium (1973): Research on Chrysanthemum morifolium demonstrated that morphactins, such as methyl-2,7-dichloro-9-hydroxyfluorene-9-carboxylate (a related morphactin), at concentrations of 10 and 20 ppm, effectively induced more lateral branches, particularly under low light conditions. This study also showed that the growth-retarding effects of morphactins could be counteracted by the application of gibberellic acid (GA3), suggesting an interplay between these hormone systems mdpi.com.
Effects on Soybean Productivity and Nodule Formation (2006-2007): More recent studies, though building on historical understanding, provide detailed findings on this compound's impact. Foliar application of this compound on soybean (Glycine max L. Merrill) at concentrations of 50, 100, and 200 mg L⁻¹ significantly decreased the average length of the main stem, while increasing the number of lateral branches nih.gov.
Stem Length Reduction: The shortest main stem lengths observed were 38.7 cm (at 50 mg L⁻¹ this compound in 2006) and 34.4 cm (at 200 mg L⁻¹ this compound in 2007) nih.gov.
Lateral Branching: this compound application led to a significant increase in lateral branches. For instance, plants treated with 200 mg L⁻¹ and 100 mg L⁻¹ this compound in 2006 and 2007, respectively, showed 3.6 and 3.13 branches per plant nih.gov.
Root Nodule Formation: Notably, treatment with 100 mg L⁻¹ this compound significantly increased the number of root nodules and their dry weight in soybean. The highest numbers of root nodules were 47.67 (2006) and 35.67 (2007), with corresponding dry weights of 0.2287 g and 0.1777 g, respectively slideshare.netnih.gov. This effect was hypothesized to be due to an increase in auxin levels in the roots and a reduction in gibberellin-like substances nih.gov.
Protein Analysis: Electrophoretic analysis of root nodule proteins revealed a 33.33% dissimilarity between this compound-treated and untreated plants, indicating changes in protein expression patterns slideshare.netnih.gov.
These findings underscore this compound's capacity to modify plant architecture, influence physiological processes like nodulation, and interact with the complex network of endogenous plant hormones.
Table 1: Effects of this compound on Soybean (Glycine max L. Merrill) Growth Parameters
| Parameter | This compound Concentration (mg L⁻¹) | 2006 Data (Average) | 2007 Data (Average) | Effect Compared to Control | Source |
| Main Stem Length (cm) | 50 | 38.7 | - | Decreased | nih.gov |
| 200 | - | 34.4 | Decreased | nih.gov | |
| Lateral Branches (per plant) | 200 | 3.6 | - | Increased | nih.gov |
| 100 | - | 3.13 | Increased | nih.gov | |
| Root Nodules (number) | 100 | 47.67 | 35.67 | Increased | slideshare.netnih.gov |
| Root Nodule Dry Weight (g) | 100 | 0.2287 | 0.1777 | Increased | slideshare.netnih.gov |
Mechanistic Elucidation of Flurenol S Phytoregulatory Actions
Classification within Plant Growth Regulator Categories: Morphactins
Flurenol is categorized as a plant growth regulator and specifically as a morphactin. herts.ac.uk Morphactins are a class of synthetic growth regulators derived from fluorene-carboxylic acid. These compounds are characterized by their systemic action and their ability to inhibit and modify plant development and growth, particularly new growth. The term "morphactin" itself signifies "morphologically active substances," reflecting their fundamental impact on the morphogenesis of plants. Unlike some other plant growth regulators, morphactins are transported both basipetally and acropetally within the plant, rather than strictly polarly like indole-3-acetic acid (IAA).
Interference with Endogenous Auxin Metabolism and Transport
This compound's phytoregulatory actions are largely mediated by its interference with the synthesis, transport, and signaling of endogenous auxins, key phytohormones regulating numerous aspects of plant growth and development.
Inhibition of Polar Auxin Transport
A primary mechanism of this compound's action involves the effective inhibition of polar auxin transport (PAT). PAT is a highly regulated, cell-to-cell movement of auxin that is crucial for establishing and maintaining auxin concentration gradients, which in turn dictate various developmental processes such as growth, polarity, and pattern formation in plants.
Auxin efflux from plant cells is facilitated by specific carrier proteins, notably the PIN-FORMED (PIN) proteins and ABCB/P-glycoprotein (PGP) transporter family proteins, while influx is mediated by AUX1/LAX proteins. This compound, like other polar auxin transport inhibitors (PATIs), disrupts this efflux. While the precise molecular targets of morphactins at the cellular level are not fully elucidated, research indicates that they affect PIN protein cycling and vesicle trafficking, processes essential for the polar localization and activity of auxin efflux carriers. Studies with other PATIs, such as 1-N-naphthylphthalamic acid (NPA), show that these compounds can stabilize PIN dimers and displace other inhibitors from plasma membrane binding sites, suggesting a shared or overlapping mechanism of action in regulating auxin efflux. Furthermore, this compound treatment has been observed to deplete F-actin at root end-poles and disintegrate F-actin cables, indicating an impact on the cytoskeleton, which plays a vital role in the dynamic trafficking of PIN proteins to and from the plasma membrane.
Table 1: Key Auxin Transport Inhibitors and Their Effects
| Inhibitor Class | Example Compound | Effect on Auxin Transport | Proposed Mechanism |
| Morphactins | This compound | Inhibits polar auxin transport (PAT) | Affects PIN protein cycling and vesicle trafficking; depletes F-actin |
| Phthalamates | 1-N-naphthylphthalamic acid (NPA) | Inhibits auxin efflux | Binds to an actin-interacting peripheral plasma membrane protein, a regulatory component of the auxin efflux carrier complex; stabilizes PIN dimers |
| Anti-auxins | 2,3,5-tri-iodobenzoic acid (TIBA) | Inhibits polar auxin transport | Obsolete anti-auxin plant growth regulator |
Disruption of Auxin-Mediated Cellular Processes
Auxin is a critical phytohormone involved in fundamental cellular processes, including cell elongation and division. Its effects are mediated through two primary pathways: immediate, direct cellular responses and the modulation of gene expression. Auxin enters the nucleus and interacts with its receptor, Transport Inhibitor Response 1 (TIR1), leading to the degradation of Aux/IAA proteins. These Aux/IAA proteins typically repress auxin response factors (ARFs), which are transcription factors. Their degradation releases ARFs, thereby initiating the transcription of auxin-responsive genes. By inhibiting polar auxin transport, this compound disrupts the precise distribution and concentration gradients of auxin within plant tissues. This altered auxin homeostasis consequently interferes with the proper execution of these auxin-mediated cellular processes, leading to the observed morphological changes.
Modulation of Plant Developmental Pathways
The interference with auxin transport and signaling by this compound leads to significant modulations of various plant developmental pathways, impacting fundamental growth patterns.
Effects on Bud Formation and Apical Dominance
One of the most characteristic effects of morphactins, including this compound, is their profound influence on bud formation and the regulation of apical dominance. Apical dominance is the phenomenon where the growing shoot tip inhibits the outgrowth of axillary (lateral) buds. This process is primarily controlled by auxin produced in the apical meristem, which is transported basipetally down the stem, suppressing lateral bud growth.
Morphactins weaken or abolish apical dominance, thereby promoting the emergence and growth of lateral buds. This leads to a more compact, bushy plant architecture and can result in dwarfism. The inhibitory effect of morphactins on bud development is more pronounced in actively growing buds. Research indicates that while both this compound and IAA can decrease stem elongation and leaf number, this compound uniquely promotes the development of lateral branches and can cause the fusion of upper leaves. Notably, the simultaneous application of IAA can reverse some of this compound's effects, such as leaf fusion and the disruption of apical dominance, suggesting a direct interaction or counteraction within the auxin signaling pathway. This highlights this compound's specific role in altering the delicate balance of auxin and other hormones (like cytokinins, which promote bud growth) that govern apical dominance and branching.
Table 2: this compound's Impact on Plant Morphology
| Morphological Effect | Description | Underlying Mechanism (related to auxin) |
| Weakened/Abolished Apical Dominance | Promotes lateral bud emergence, leading to increased branching. | Interference with basipetal auxin transport from the apical meristem, altering auxin-cytokinin balance. |
| Dwarfism / Bushy Growth | Reduced stem elongation and overall compact plant form. | Inhibition of longitudinal growth and promotion of lateral development due to altered auxin distribution. |
| Leaf Fusion (observed) | Abnormal fusion of upper leaves. | Specific disruption of auxin-mediated developmental processes, potentially related to altered cellular patterning. |
Empirical Investigations into Flurenol S Impact on Plant Phenology and Productivity
Effects on Vegetative Growth and Architecture
Flurenol significantly influences the vegetative growth and architectural development of plants, primarily through its regulatory effects on stem elongation and lateral branching.
Stem Elongation and Plant Height Regulation
This compound, like other morphactins, is recognized for its inhibitory effect on stem elongation, leading to a reduction in plant height annualreviews.orgashs.orgpractically.com. Studies on soybean ( Glycine max L. Merrill) have shown that most this compound treatments result in a significant decrease in plant height researchgate.netscialert.net. The extent of this dwarfing effect is often proportional to the concentration of the compound applied practically.com. This inhibitory action on stem elongation can be partially mitigated by the application of gibberellic acid (GA3), suggesting an interaction with endogenous plant hormone pathways that regulate growth practically.com. Furthermore, this compound's systemic effects can strongly inhibit elongation in newly formed branches ashs.org.
Lateral Branching and Tillering Responses
Empirical evidence indicates that this compound promotes lateral branching and tillering in various plant species. In soybean, treatments with this compound led to an increased number of branches researchgate.netscialert.net. Morphactins, including this compound, have been observed to induce lateral branch development even in plants that have not undergone decapitation, implying a direct influence on axillary bud growth semanticscholar.org. This increase in branching is potentially linked to the compound's ability to inhibit auxin transport within the plant researchgate.net. For graminaceous species, such as grasses and cereals, early-stage treatment with morphactins can result in a temporary increase in tillering annualreviews.org. Tillering refers to the emergence of new aerial shoots from the plant's base, leading to a denser, more bushy growth habit oregonstate.edu.
Influence on Reproductive Development and Yield Components
This compound and related morphactins exert notable effects on the reproductive phases of plant development, impacting processes such as flowering and fruit set.
Flowering Induction and Fruit Set Modulation
While direct extensive data for this compound on flowering induction is limited, studies on closely related morphactins, such as chlorthis compound, provide insights into the class's general effects. Chlorthis compound has been shown to induce parthenocarpic fruit set in cucumber (Cucumis sativus L.) semanticscholar.orgcdnsciencepub.comsemanticscholar.orgashs.orgflvc.org. This effect is attributed to the inhibition of auxin transport, which leads to an accumulation of auxin within the ovary, thereby promoting fruit development without pollination cdnsciencepub.com. Furthermore, chlorthis compound can accelerate female flower development and enhance fruit set, while simultaneously restricting the production of male flowers in cucumber cdnsciencepub.com. Treatments with chlorthis compound have been observed to increase the number of fruits per plant ashs.orgashs.org.
Interactions with Symbiotic Relationships
Table 1: Effects of this compound (100 mg L⁻¹) on Soybean Vegetative Growth and Root Nodules (2006 & 2007 Growing Seasons) researchgate.netscialert.net
| Parameter | Untreated Control (2006) | This compound 100 mg L⁻¹ (2006) | Untreated Control (2007) | This compound 100 mg L⁻¹ (2007) |
| Plant Height | Higher | Decreased | Higher | Decreased |
| Number of Branches | Lower | Increased | Lower | Increased |
| Number of Root Nodules | - | 47.67 | - | 35.67 |
| Root Nodule Dry Weight (g) | - | 0.2287 | - | 0.1777 |
Note: Specific values for plant height and number of branches for untreated controls and treated plants were not provided in the source, only directional changes.
Table 2: Dissimilarity in Root Nodule Protein Patterns researchgate.netscialert.net
| Comparison | Dissimilarity (%) |
| All this compound treatments vs. Untreated Plants | 33.33 |
Environmental Fate and Biotransformation Pathways of Flurenol
Persistence and Mobility in Environmental Compartments
The behavior of Flurenol in the environment is influenced by its interaction with soil and water, affecting its distribution and longevity.
This compound is not usually persistent in soils herts.ac.uk. While specific data on its soil adsorption coefficient (Koc) are limited, some sources indicate a log10 Koc value of 0 L/kg, suggesting very low adsorption to soil organic carbon iaea.org. This low adsorption implies that this compound could be mobile in soil, potentially leaching through the soil profile. However, other sources state that data on mobility in soil are not available for related compounds like 1-Fluorenol chemos.defishersci.se.
This compound has moderate water solubility, which contributes to its mobility in aquatic environments herts.ac.uk. It is generally not persistent in water bodies herts.ac.uk. However, it is classified as hazardous to the aquatic environment, with long-lasting effects, and is considered toxic to aquatic life, including fish and plankton nih.govcaymanchem.comsmolecule.comtcichemicals.com. This suggests that while it may not persist for extended periods, its presence can still pose a risk to aquatic organisms.
Microbial Degradation and Metabolite Formation
Microorganisms play a significant role in the biotransformation of this compound and related fluorene (B118485) compounds, leading to the formation of various metabolites.
Bacterial degradation of fluorene, a structural analogue of this compound, often involves several catabolic pathways. One common pathway initiates with monooxygenation at the C-9 position of fluorene, yielding 9-fluorenol, which is subsequently dehydrogenated to 9-fluorenone (B1672902) nih.govnih.govoup.comresearchgate.net. This pathway has been observed in various bacterial genera, including Pseudomonas and Arthrobacter nih.govnih.govresearchgate.netmdpi.comcsic.escsic.es. For instance, Pseudomonas sp. strain SMT-1 degrades fluorene via C-9 monooxygenation to form 9-fluorenol, which is then converted to 9-fluorenone nih.gov. Further degradation can involve angular dioxygenation of 9-fluorenone to form 1,1a-dihydroxy-1-hydro-9-fluorenone, eventually leading to phthalate (B1215562) and protocatechuic acid nih.govnih.govoup.com.
Another pathway for fluorene degradation in bacteria, such as Arthrobacter sp. strain F101, involves 3,4-dioxygenation, leading to the formation of 3,4-dihydrocoumarin csic.escsic.es. Some bacterial strains, like Pseudomonas cepacia F297, can metabolize fluorene through mechanisms analogous to naphthalene (B1677914) degradation, with the accumulation of 1-indanone (B140024) asm.org.
The primary metabolites identified in bacterial degradation of fluorene often include 9-fluorenol and 9-fluorenone nih.govcsic.espjoes.com.
Table 1: Key Metabolites in Bacterial Degradation of Fluorene
| Metabolite Name | Chemical Formula | PubChem CID (if available) | Source Organism (Example) | Pathway Step |
| 9-Fluorenol | C13H10O | 74318 | Pseudomonas sp., Arthrobacter sp. | C-9 monooxygenation of Fluorene |
| 9-Fluorenone | C13H8O | 74317 | Pseudomonas sp., Arthrobacter sp. | Dehydrogenation of 9-Fluorenol |
| 1,1a-dihydroxy-1-hydro-9-fluorenone | C13H10O3 | - | Pseudomonas sp. | Angular dioxygenation of 9-Fluorenone |
| Phthalate | C8H6O4 | 1017 | Pseudomonas sp. | Further degradation of dihydroxylated fluorenone |
| Protocatechuic acid | C7H6O4 | 1058 | Pseudomonas sp. | Further degradation of phthalate |
| 3,4-Dihydrocoumarin | C9H8O2 | 70008 | Arthrobacter sp. | 3,4-dioxygenation of Fluorene |
| 1-Indanone | C9H8O | 70007 | Pseudomonas cepacia | Analogous to naphthalene degradation |
Fungi, such as Cunninghamella elegans, are also capable of biotransforming fluorene and its derivatives. C. elegans has been shown to metabolize fluorene, with major ethyl acetate-soluble metabolites including 9-fluorenone (62%) and 9-fluorenol nih.gov. This fungus oxidizes fluorene at the C-9 position to form an alcohol and the corresponding ketone, similar to bacterial pathways nih.gov. Additionally, C. elegans can produce novel metabolites like 2-hydroxy-9-fluorenone (B1583378) nih.gov.
Studies on the biotransformation of fluorenol using plant tissue-cultured cells, specifically Daucus carota (carrot) calli, have also shown the production of fluorenone. For instance, biotransformation of fluorenol by D. carota calli yielded fluorenone, with conversion rates reaching 79% after 25 days jst.go.jpnii.ac.jp.
Table 2: Fungal and Plant Cell Biotransformation of Fluorene and this compound
| Substrate | Organism/Cell Type | Major Metabolites | Conversion Rate (Example) | Reference |
| Fluorene | Cunninghamella elegans | 9-Fluorenone, 9-Fluorenol, 2-hydroxy-9-fluorenone | 69% (Fluorene metabolized in 120h) | nih.gov |
| This compound | Daucus carota (carrot) calli | Fluorenone | 79% (after 25 days) | jst.go.jpnii.ac.jp |
Abiotic Degradation Processes
Abiotic degradation refers to non-microbial processes that lead to the breakdown of compounds, primarily influenced by factors like UV light and heat normecows.com. For polycyclic aromatic hydrocarbons (PAHs), including fluorene, photolysis (degradation by light) is a significant abiotic degradation process in aquatic environments pjoes.com. Compounds with higher molecular weights and more condensed aromatic rings generally exhibit higher rates of photolysis pjoes.com. In the case of fluorene, the main products of abiotic degradation (specifically photodegradation) have been identified as 9-fluorenol and 9-fluorenone pjoes.com. This indicates that light-induced reactions can contribute to the transformation of fluorene in the environment, producing similar intermediates to those found in microbial degradation pathways pjoes.com. No abiotic degradation of fluorene was detected in control flasks containing killed cells in some biodegradation experiments, suggesting that microbial activity is often the dominant degradation mechanism in those specific experimental setups csic.esasm.orgasm.org.
Phototransformation Mechanisms
Phototransformation, or photolysis, is a significant degradation pathway for organic compounds in aquatic environments, driven by exposure to light. This process can occur through direct photolysis, where the compound itself absorbs light energy leading to chemical reactions, or indirect photolysis, which is photoinduced by other substances in the water, such as dissolved natural organic matter or nitrate (B79036) ions, generating reactive species like hydroxyl radicals iaea.org.
For this compound, studies indicate a moderately fast aqueous photolysis. The aqueous photolysis half-life (DT₅₀) for this compound at pH 7 is reported to be approximately 1 day herts.ac.uk. While this half-life suggests relatively rapid degradation in sunlit surface waters, detailed specific phototransformation pathways and identified degradation products for this compound (9-hydroxyfluorene-9-carboxylic acid) are not extensively documented in the readily available literature. General photolytic reactions can involve the breaking of chemical bonds, transformation into other substances, or complete degradation of organic compounds, with UV radiation often playing a primary role iaea.org.
Hydrolytic Stability
Hydrolysis is a chemical process involving the cleavage of a chemical bond by water. In the context of environmental fate, it refers to the degradation of a compound's molecules in the presence of water, often leading to a restructuring of bonds and modification of the compounds.
This compound (9-hydroxyfluorene-9-carboxylic acid) demonstrates stability under typical aqueous environmental conditions. Research indicates that its aqueous hydrolysis half-life (DT₅₀) at 20 °C and pH 7 is categorized as "stable" herts.ac.uk. This suggests that this compound itself does not readily undergo significant hydrolytic degradation under neutral conditions. However, it is noteworthy that This compound-butyl (B166871), an ester derivative of this compound, undergoes hydrolysis in the presence of water, breaking the ester bond to yield this compound and butanol smolecule.com. This reaction highlights this compound as a stable product resulting from the hydrolysis of its ester form.
Environmental Fate Parameters of this compound
| Property | Value | Conditions | Source |
| Aqueous Photolysis DT₅₀ | 1 day | pH 7 | herts.ac.uk |
| Aqueous Hydrolysis DT₅₀ | Stable | 20 °C, pH 7 | herts.ac.uk |
| Water Solubility | Moderate | herts.ac.uk | |
| Volatility | Low | herts.ac.uk | |
| Persistence | Not usual | Soils or waterbodies | herts.ac.uk |
Contemporary Methodologies for Flurenol Research in Plant and Environmental Sciences
Controlled Environment and Field Application Techniques
Methodologies for applying chemical compounds to plants in controlled and field settings are standard practice in agricultural and botanical research. These techniques are crucial for understanding a compound's physiological effects.
Molecular and Proteomic Profiling
Investigating the effects of a chemical compound at the molecular level is key to understanding its mode of action. Gene expression and protein analysis reveal how a plant responds to a specific treatment.
Advanced Analytical Techniques for Metabolite Identification
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Identifying these metabolites is crucial for understanding the biochemical effects of a compound. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying and quantifying a wide range of metabolites. nih.govnih.gov These methods have been used to identify secondary metabolites in various plants and to understand the metabolic pathways. nih.govresearchgate.net There is, however, a lack of studies employing these advanced analytical techniques to identify and profile metabolites in plants that have been treated with Flurenol.
Ecological Field Study Designs and Environmental Monitoring
Ecological field studies are essential for understanding the real-world behavior, persistence, and impact of chemical compounds like this compound in the environment. While extensive field data specifically for this compound is limited, study designs can be extrapolated from established protocols for other plant growth regulators and herbicides. rifcon.comepa.gov this compound is recognized as a primary degradation metabolite of Fluorene (B118485), a more widely studied polycyclic aromatic hydrocarbon (PAH). nih.govnih.govasm.org Therefore, field studies investigating the environmental fate of Fluorene inherently involve the monitoring of this compound.
Study Design Framework: A typical field study for a compound like this compound would be designed to assess its terrestrial and aquatic fate. rifcon.com This involves selecting representative sites, establishing treated and control plots, and implementing a rigorous sampling and analysis plan.
Site Selection: Sites would be chosen to represent typical agricultural or environmental settings where the parent compound might be introduced. Key factors include soil type, climate, hydrology, and land use.
Plot Design: Replicated plots are established to allow for statistical analysis. epa.gov This includes treated plots where the parent compound (e.g., Fluorene) is applied and control plots that receive no application. Buffer zones are incorporated to prevent cross-contamination.
Sampling: A multi-matrix sampling approach is crucial.
Soil Sampling: Soil cores are collected at various depths and time intervals post-application to determine the rate of degradation of the parent compound and the formation and subsequent dissipation of this compound. This data helps calculate field-based half-life (DT50) values. enviresearch.com
Water Sampling: In aquatic environments or areas with potential runoff, water samples (surface and groundwater) and sediment samples are collected downstream from the application site. This helps assess mobility, leaching potential, and persistence in aquatic systems.
Biota Sampling: Depending on the study's objectives, non-target organisms such as earthworms or aquatic invertebrates may be collected to analyze for bioaccumulation. herts.ac.uk
Environmental Monitoring: Continuous or periodic monitoring is conducted to track the concentration of this compound and its parent compound over time. This requires sensitive and specific analytical methods.
Residue Analysis: The primary analytical technique for quantifying trace levels of this compound in complex environmental matrices like soil and water is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com This method offers high sensitivity and selectivity, allowing for accurate measurement of residue concentrations.
Monitoring Parameters: Beyond chemical concentrations, field studies often monitor broader ecological endpoints. This can include assessments of soil microbial activity or changes in non-target plant communities to evaluate potential ecotoxicological impacts. slu.se
While specific field study results for this compound are not widely published, available data suggests it is generally not persistent in soil or aquatic environments. herts.ac.uk The degradation of Fluorene to this compound is a key step in its environmental breakdown pathway, often followed by further transformation to compounds like 9-fluorenone (B1672902) and ultimately phthalic acid. nih.govnih.gov
| Parameter | Typical Finding/Observation | Significance in Risk Assessment | Reference |
|---|---|---|---|
| Soil Persistence | This compound is generally not persistent in soil systems. | Indicates a lower potential for long-term soil contamination and carry-over to subsequent crops. | herts.ac.uk |
| Metabolite Formation | This compound is a known metabolite of Fluorene degradation by microorganisms. | Essential for understanding the complete degradation pathway and assessing the environmental fate of the parent compound. | nih.govnih.gov |
| Aquatic Persistence | Generally not persistent in water bodies. | Suggests a lower risk of long-term contamination of surface and groundwater resources. | herts.ac.uk |
| Mobility | Moderate water solubility suggests some potential for movement in soil pore water. | Helps predict the likelihood of leaching into groundwater or transport via surface runoff. | herts.ac.uk |
Computational and Theoretical Modeling Approaches
In the absence of extensive experimental data, computational and theoretical models provide powerful tools for predicting the environmental fate, behavior, and potential toxicity of chemical compounds like this compound. nih.gov These in silico methods are crucial for prioritizing chemicals for further testing and for filling data gaps in environmental risk assessments. nih.govnih.gov
Molecular Modeling: At a fundamental level, molecular modeling techniques are used to understand the intrinsic properties of the this compound molecule that govern its interactions with the environment.
Density Functional Theory (DFT): DFT calculations are employed to determine the electronic structure, geometry, and reactivity of this compound. These calculations can predict parameters that influence degradation pathways and interactions with environmental components like soil minerals or organic matter.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate the chemical structure of a compound with its physicochemical properties, environmental fate, or biological activity (e.g., toxicity). aftonchemical.comuninsubria.it
Environmental Fate Prediction: QSARs can estimate key environmental parameters for this compound, such as its octanol-water partition coefficient (Kow), which is a measure of its potential to bioaccumulate. Models can also predict rates of biodegradation and adsorption to soil and sediment. ecetoc.org
Ecotoxicity Prediction: QSARs can be used to predict the potential toxicity of this compound to various environmental organisms (e.g., fish, daphnia, algae), providing a preliminary assessment of ecological risk. This is particularly valuable when experimental ecotoxicity data is scarce. ecetoc.org
Degradation Pathway Prediction: Theoretical models can help elucidate the complex pathways through which this compound is degraded in the environment. By simulating potential chemical reactions, such as oxidation or hydrolysis, researchers can identify likely degradation products. This complements laboratory studies, such as those that have identified the pathway from Fluorene to 9-fluorenol and then to 9-fluorenone. nih.govnih.gov Computational studies have also been used to investigate the adsorption mechanisms of Fluorene and its analogs onto surfaces like microplastics, a process governed by properties like hydrophobicity that can be computationally modeled. nih.gov
These modeling approaches provide a cost-effective and efficient means to screen chemicals and guide experimental research, ultimately contributing to a more comprehensive understanding of their environmental profile. nih.gov
| Modeling Approach | Predicted Parameter/Endpoint | Significance and Application | Reference |
|---|---|---|---|
| Molecular Modeling (e.g., DFT) | Electronic structure, molecular geometry, reactivity indices. | Provides fundamental insights into the chemical stability and reactivity of this compound, helping to predict its environmental interactions. | nih.gov |
| QSAR | Adsorption coefficients (e.g., onto microplastics), bioaccumulation potential. | Predicts how this compound will partition between different environmental compartments (water, soil, biota). Used to assess persistence and potential for entering the food chain. | aftonchemical.comnih.gov |
| QSAR | Aquatic toxicity (e.g., LC50 for fish, EC50 for daphnia). | Estimates potential harm to aquatic organisms, providing a preliminary ecological risk assessment without extensive animal testing. | nih.govecetoc.org |
| Degradation Modeling | Identification of potential degradation products and reaction pathways. | Helps to understand the complete environmental fate of this compound by predicting its transformation products, such as 9-fluorenone. | nih.govnih.gov |
Theoretical Paradigms and Prospective Research Trajectories for Flurenol Studies
Integration with Broader Plant Hormone Signaling Networks and Crosstalk
Flurenol's primary mechanism of action involves the inhibition of polar auxin transport. herts.ac.uknih.gov Auxin, a fundamental plant hormone, plays a pivotal role in regulating nearly all aspects of plant growth and development, including cell division, elongation, differentiation, and tropic responses. By impeding auxin's directional movement, this compound disrupts the precise spatial and temporal distribution of this hormone, thereby influencing a cascade of downstream signaling events.
Molecular mechanisms of crosstalk: Investigating how altered auxin transport by this compound specifically modulates the signaling pathways of other hormones at a molecular level, including gene expression changes and protein-protein interactions.
Systems-level analysis: Employing advanced -omics technologies (genomics, proteomics, metabolomics) to comprehensively map the global hormonal responses and metabolic shifts induced by this compound, providing a holistic view of its integration within plant regulatory networks.
Phenotypic plasticity: Studying how this compound-induced changes in hormone balance contribute to phenotypic plasticity, allowing plants to adapt to varying environmental conditions.
Applications in Sustainable Agricultural Systems and Crop Improvement
The ability of this compound to modulate plant development through auxin transport inhibition presents significant opportunities for enhancing sustainable agricultural practices and improving crop characteristics.
This compound's impact on auxin distribution can be leveraged to optimize various aspects of crop productivity. One notable application is its role in fruit set regulation. Studies have shown that morphactins, including chlorthis compound (a compound closely related to this compound), can promote fruit development by restricting the movement of auxin away from the ovary, leading to an increased accumulation of auxin in that tissue. For instance, in excised cucumber plants, the application of chlorthis compound increased auxin accumulation in the ovary from 27.5% to 53.0%. ebi.ac.uk This localized increase in auxin concentration can trigger fruit set and subsequent growth, potentially leading to higher yields.
Table 1: Effect of Chlorthis compound on Auxin Accumulation in Excised Cucumber Ovaries
| Treatment | Auxin Accumulation in Ovary (%) ebi.ac.uk |
| Control | 27.5 |
| Chlorthis compound | 53.0 |
Furthermore, this compound's influence on auxin transport has implications for nitrogen use efficiency in legumes. Auxin transport inhibitors have been shown to induce the formation of nodule-like structures in soybean plants by inhibiting auxin transport. nih.gov This is significant because root nodule formation is a crucial process for symbiotic nitrogen fixation, where bacteria convert atmospheric nitrogen into a usable form for the plant, thereby reducing the reliance on synthetic nitrogen fertilizers. Research in this area could focus on:
Precision agriculture: Developing strategies for targeted application of this compound to specific plant organs or developmental stages to maximize desired effects on yield and resource allocation.
Genetic and molecular breeding: Identifying genetic determinants that interact with this compound to enhance its beneficial effects, potentially leading to the development of new crop varieties responsive to this compound-based treatments.
While direct research on this compound's role in mitigating abiotic and biotic stress is limited in the provided information, its fundamental impact on auxin signaling suggests prospective research avenues. Auxin plays a critical role in plant responses to various environmental stresses. For example, abscisic acid is well-known for its importance in plant responses to abiotic stresses such as drought, soil salinity, and temperature extremes. wikipedia.org Given the extensive crosstalk between auxin and other hormone pathways, manipulating auxin transport with this compound could indirectly influence a plant's ability to cope with stress. Future studies could investigate:
Abiotic stress tolerance: How this compound-induced alterations in auxin distribution affect stomatal closure, root system architecture (e.g., deeper roots for drought avoidance), and osmolyte accumulation under drought or salinity stress.
Biotic stress resistance: Exploring the potential of this compound to modulate plant defense responses against pathogens and pests by influencing the signaling pathways of defense-related hormones like salicylic (B10762653) acid and jasmonic acid, which are known to interact with auxin pathways.
Contributions to Environmental Bioremediation Strategies
Enhanced pollutant uptake: Investigating whether this compound can promote root growth or alter membrane transporter activity to increase the uptake of heavy metals or organic pollutants from contaminated soil or water.
Phytostabilization and phytovolatilization: Studying if this compound can enhance the plant's capacity to immobilize pollutants in the soil (phytostabilization) or convert them into volatile forms for atmospheric release (phytovolatilization).
Microbe-assisted bioremediation: Examining the synergistic effects of this compound with plant-associated microbes in degrading pollutants, as auxin transport inhibition can influence root exudation patterns, thereby affecting the rhizosphere microbiome.
Interdisciplinary Research Horizons and Systems Biology Approaches
The complex and multifaceted effects of this compound necessitate an interdisciplinary approach, integrating various scientific disciplines and leveraging advanced systems biology methodologies. This holistic perspective is crucial for unraveling the intricate mechanisms underlying this compound's actions and for optimizing its applications. Key research horizons include:
Genomics and transcriptomics: Utilizing next-generation sequencing to identify genes and regulatory networks responsive to this compound treatment, providing insights into the molecular basis of its effects.
Proteomics and metabolomics: Analyzing changes in protein expression and metabolite profiles to understand the physiological and biochemical adaptations induced by this compound, offering a comprehensive view of cellular responses.
Computational modeling: Developing predictive models that integrate experimental data from -omics studies to simulate the effects of this compound on plant growth, development, and stress responses under various environmental conditions. This can help in optimizing application strategies and predicting outcomes.
Synthetic biology: Designing plant systems with tailored responses to this compound, potentially engineering plants for enhanced productivity or bioremediation capabilities.
Collaborative research: Fostering collaborations between plant physiologists, molecular biologists, geneticists, agronomists, environmental scientists, and computational biologists to address the complex challenges and opportunities presented by this compound research.
By pursuing these theoretical paradigms and research trajectories, the scientific community can unlock the full potential of this compound, contributing to a deeper understanding of plant biology and facilitating the development of innovative solutions for global agricultural and environmental challenges.
Q & A
Q. How to design longitudinal studies for this compound’s chronic toxicity assessment?
- Establish baseline biomarkers (e.g., liver/kidney function) in animal models. Schedule staggered sacrifices to track temporal changes. Apply survival analysis (Kaplan-Meier curves) and Cox proportional hazards models. Archive tissue samples for retrospective analyses .
Data Management & Reporting
Q. What tools are recommended for managing large-scale this compound datasets?
- Use electronic lab notebooks (e.g., LabArchives) for real-time data entry. Implement version control (e.g., Git) for code and scripts. Store raw images in TIFF format to prevent lossy compression. Adhere to MIAME/MIAPE standards for omics data .
Q. How to resolve conflicts between computational predictions and experimental this compound data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
